

p-Dihydrocoumaroyl-CoA structure and chemical properties

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Compound of Interest

Compound Name: p-Dihydrocoumaroyl-CoA

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An In-depth Technical Guide to p-Dihydrocoumaroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of **p-Dihydrocoumaroyl-CoA**, a key intermediate in plant secondary metabolism.

Chemical Structure and Identification

p-Dihydrocoumaroyl-CoA is a thioester derivative of coenzyme A. Its structure consists of a p-dihydrocoumaric acid moiety linked to the thiol group of coenzyme A.

Synonyms: Dihydro-4-coumaroyl-CoA, 4-hydroxydihydrocinnamoyl-CoA[1][2]

Physicochemical Properties

Quantitative data for **p-Dihydrocoumaroyl-CoA** is primarily based on computed values due to its complexity and role as a metabolic intermediate. Experimental data for properties such as melting and boiling points are not readily available.



Property	Value	Source
Molecular Formula	C30H40N7O18P3S-4	PubChem[1][3]
Molecular Weight	911.7 g/mol	PubChem[1][3]
Exact Mass	911.13633962 Da	PubChem[1][3]
IUPAC Name	(2R)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-[3-(4-oxidophenyl)propanoylsulfanyl]ethylimino]propyl]butanimidate	PubChem[3]
XLogP3-AA	-1.5	PubChem[3]
Hydrogen Bond Donor Count	6	PubChem[3]
Hydrogen Bond Acceptor Count	19	PubChem[3]
Rotatable Bond Count	22	PubChem[3]
Topological Polar Surface Area	427 Ų	PubChem[3]
Appearance	White powder	PlantMetaChem[2]
Storage	Store powder dry in dark at -20°C	PlantMetaChem[2]

Biological Significance and Metabolic Pathways

p-Dihydrocoumaroyl-CoA is a crucial intermediate in the biosynthesis of dihydrochalcones, a class of flavonoids, in plants[4]. Its formation represents a branch point from the general phenylpropanoid pathway, which leads to the synthesis of a wide array of secondary metabolites including other flavonoids, lignins, and coumarins.



The primary biosynthetic pathway involving **p-Dihydrocoumaroyl-CoA** is its formation from p-Coumaroyl-CoA, catalyzed by the enzyme Cinnamoyl-CoA reductase (CCR) or a similar NADPH-dependent double-bond reductase[5][6][7]. This reaction is a key regulatory step, directing metabolic flux towards dihydrochalcone synthesis[6].

In some organisms, such as Saccharomyces cerevisiae, the formation of **p-Dihydrocoumaroyl-CoA** can occur as a side reaction from p-coumaroyl-CoA, catalyzed by an endogenous enoyl reductase like Tsc13. This can lead to the formation of byproducts such as phloretic acid and phloretin in engineered metabolic pathways aimed at producing other flavonoids like naringenin[8][9].



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Biosynthesis of **p-Dihydrocoumaroyl-CoA** and its conversion to dihydrochalcones.

Experimental Protocols

The synthesis of **p-Dihydrocoumaroyl-CoA** is typically achieved enzymatically from p-Coumaroyl-CoA.

Materials:

- p-Coumaroyl-CoA
- NADPH
- Purified Cinnamoyl-CoA reductase (CCR) or a suitable reductase enzyme preparation
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
- Quenching solution (e.g., acidic methanol)

Protocol:



- Prepare a reaction mixture containing p-Coumaroyl-CoA and NADPH in the reaction buffer.
- Initiate the reaction by adding the purified CCR enzyme.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified duration.
- Stop the reaction by adding a quenching solution.
- Centrifuge the mixture to pellet any precipitated protein.
- Analyze the supernatant for the presence of p-Dihydrocoumaroyl-CoA.

High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of **p-Dihydrocoumaroyl-CoA**[2][10].

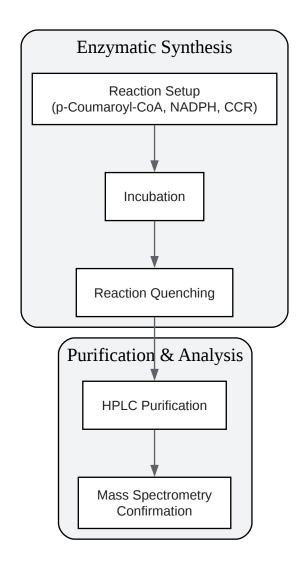
HPLC System:

- Column: Reverse-phase C18 column
- Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile).
- Detection: UV detector, typically monitoring at wavelengths around 280 nm and 330 nm to detect both the substrate and product.

General Protocol:

- Inject the supernatant from the enzymatic reaction onto the HPLC column.
- Elute the compounds using a suitable gradient program.
- Monitor the elution profile and collect fractions corresponding to the p-Dihydrocoumaroyl-CoA peak.
- Confirm the identity of the collected product using mass spectrometry (MS).





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General experimental workflow for the synthesis and analysis of **p-Dihydrocoumaroyl-CoA**.

Spectroscopic Data

Detailed experimental spectroscopic data such as NMR for **p-Dihydrocoumaroyl-CoA** is not widely published. However, its identity is routinely confirmed by mass spectrometry in metabolic studies. The expected mass can be calculated from its molecular formula.

Applications in Research and Drug Development

The study of **p-Dihydrocoumaroyl-CoA** and its biosynthetic pathway is relevant for:



- Metabolic Engineering: Understanding the regulation of its synthesis is crucial for engineering plants or microorganisms to produce specific flavonoids with desired therapeutic properties.
- Drug Discovery: Dihydrochalcones, derived from p-Dihydrocoumaroyl-CoA, exhibit a range
 of biological activities, including antioxidant and anti-inflammatory properties, making them
 interesting targets for drug development.
- Plant Biology: Elucidating the role of this pathway in plant defense and development provides insights into fundamental plant biochemistry.

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